molecular formula C17H22N2O B167623 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1798-71-6

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B167623
CAS No.: 1798-71-6
M. Wt: 270.37 g/mol
InChI Key: NWPIAAKKRKMJQR-ZHACJKMWSA-N
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Description

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets, such as opioid receptors . The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1798-71-6

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+

InChI Key

NWPIAAKKRKMJQR-ZHACJKMWSA-N

SMILES

CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3

Synonyms

8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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